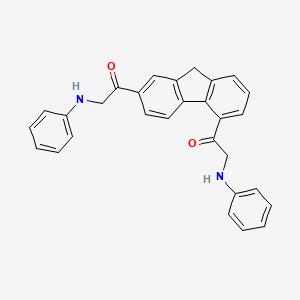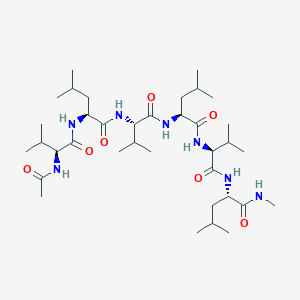
N-Acetyl-L-valyl-L-leucyl-L-valyl-L-leucyl-L-valyl-N-methyl-L-leucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-valyl-L-leucyl-L-valyl-L-leucyl-L-valyl-N-methyl-L-leucinamide is a synthetic oligopeptide Oligopeptides are short chains of amino acids linked by peptide bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valyl-L-leucyl-L-valyl-L-leucyl-L-valyl-N-methyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, scalability, and the specific application of the peptide.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-valyl-L-leucyl-L-valyl-L-leucyl-L-valyl-N-methyl-L-leucinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues.
Reduction: Reduction reactions can modify certain functional groups within the peptide.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.
Oxidation: Reagents like hydrogen peroxide or oxygen.
Reduction: Reducing agents like dithiothreitol (DTT).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields smaller peptide fragments or individual amino acids.
Aplicaciones Científicas De Investigación
N-Acetyl-L-valyl-L-leucyl-L-valyl-L-leucyl-L-valyl-N-methyl-L-leucinamide has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-valyl-L-leucyl-L-valyl-L-leucyl-L-valyl-N-methyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, protein synthesis, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-L-leucyl-L-leucyl-L-norleucine
- N-Acetyl-L-leucyl-L-isoleucylglycyl-L-valyl-N-methyl-L-prolinamide
Uniqueness
N-Acetyl-L-valyl-L-leucyl-L-valyl-L-leucyl-L-valyl-N-methyl-L-leucinamide is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications where other peptides may not be as effective.
Propiedades
Número CAS |
87597-18-0 |
|---|---|
Fórmula molecular |
C36H67N7O7 |
Peso molecular |
710.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-N,4-dimethylpentanamide |
InChI |
InChI=1S/C36H67N7O7/c1-18(2)15-25(31(45)37-14)39-35(49)29(22(9)10)42-33(47)27(17-20(5)6)41-36(50)30(23(11)12)43-32(46)26(16-19(3)4)40-34(48)28(21(7)8)38-24(13)44/h18-23,25-30H,15-17H2,1-14H3,(H,37,45)(H,38,44)(H,39,49)(H,40,48)(H,41,50)(H,42,47)(H,43,46)/t25-,26-,27-,28-,29-,30-/m0/s1 |
Clave InChI |
JKGCUBSZUSKVLK-WPMUBMLPSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)NC)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)

![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)
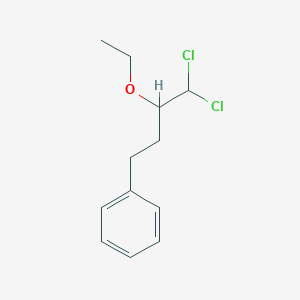
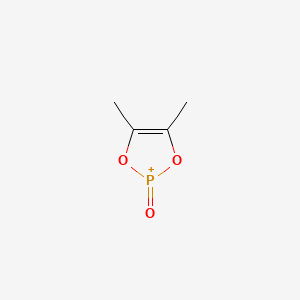
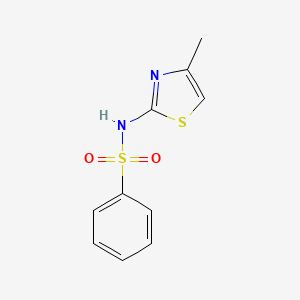
![Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester](/img/structure/B14391091.png)
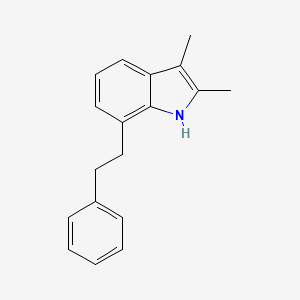
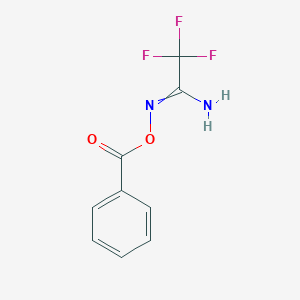
![N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B14391110.png)
![[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B14391113.png)
![[2-Methyl-3-(pyridin-3-yl)phenyl]methanol](/img/structure/B14391117.png)
![Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B14391122.png)
